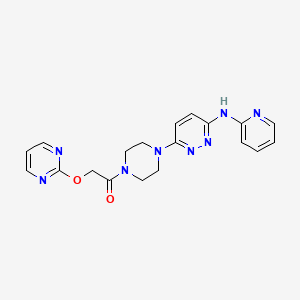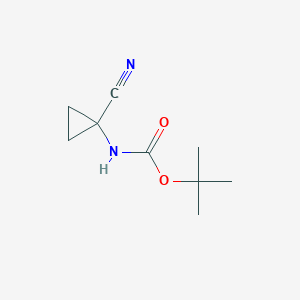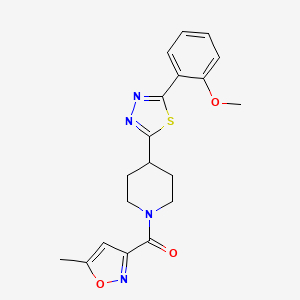
5,6-Difluoropyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF2NO2S and a molecular weight of 213.59 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 5,6-Difluoropyridine-3-sulfonyl chloride consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3rd position with a sulfonyl chloride group and at the 5th and 6th positions with fluorine atoms .Scientific Research Applications
Synthesis of Pyridine Derivatives
5,6-Difluoropyridine-3-sulfonyl chloride: is used as a key intermediate in the synthesis of various pyridine derivatives. These derivatives are crucial in the development of compounds with potential biological activity. The sulfonyl chloride group serves as a reactive site for further chemical transformations, leading to a variety of sulfonic acids and sulfonyl amides .
Agricultural Chemicals
The compound plays a significant role in the synthesis of agricultural chemicals. The introduction of fluorine atoms into lead structures of agrochemicals can result in improved physical, biological, and environmental properties5,6-Difluoropyridine-3-sulfonyl chloride can be used to synthesize intermediates that are further developed into herbicides and plant growth regulators .
Pharmaceutical Intermediates
In the pharmaceutical industry, 5,6-Difluoropyridine-3-sulfonyl chloride is utilized to create intermediates for the synthesis of drugs. The fluorine atoms in the molecule can significantly alter the biological activity of the resulting compounds, making them valuable in drug design and development .
Polymer Chemistry
This compound finds applications in polymer chemistry, particularly in the field of photo-controlled radical polymerization. It can be used as an initiator in the synthesis of polymers with tunable molecular weight distributions and predetermined molecular weights. This is essential for creating polymers with specific properties for various industrial applications .
Radiopharmaceutical Synthesis
5,6-Difluoropyridine-3-sulfonyl chloride: can be used in the synthesis of radiopharmaceuticals, especially those containing the radioactive isotope fluorine-18. These compounds are of special interest as imaging agents for cancer and other diseases, providing a pathway for localized radiotherapy .
Synthesis of Anticancer Drugs
The compound is also a precursor in the synthesis of anticancer drugs. By undergoing specific reactions, it can be transformed into intermediates that are used to develop drugs targeting various forms of cancer. This application highlights the compound’s significance in medicinal chemistry .
Safety and Hazards
While specific safety data for 5,6-Difluoropyridine-3-sulfonyl chloride is not available, similar compounds such as pyridine-3-sulfonyl chloride are known to cause severe skin burns and eye damage, and may cause respiratory irritation . They are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
properties
IUPAC Name |
5,6-difluoropyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2NO2S/c6-12(10,11)3-1-4(7)5(8)9-2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKGLGHYQVAISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide](/img/structure/B2601624.png)


![ethyl 3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]-1H-indole-2-carboxylate](/img/structure/B2601630.png)

![(Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2601632.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2601634.png)

![N-(1-cyanocyclopentyl)-2-[(cyanomethyl)(ethyl)amino]acetamide](/img/structure/B2601636.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2601640.png)
![7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601642.png)
